2,2,6-Trimethylcyclohexanone

Description

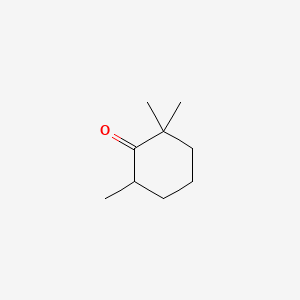

Structure

3D Structure

Properties

IUPAC Name |

2,2,6-trimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-7-5-4-6-9(2,3)8(7)10/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVOLGVTNLDBFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862925 | |

| Record name | Cyclohexanone, 2,2,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Liquid, Colourless liquid; camphoraceous tobacco notes; thujune like | |

| Record name | 2,2,6-Trimethylcyclohexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13456 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (±)-2,2,6-Trimethylcyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,2,6-Trimethylcyclohexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1040/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in fat, Miscible at room temperature (in ethanol) | |

| Record name | 2,2,6-Trimethylcyclohexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1040/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.900-0.907 | |

| Record name | 2,2,6-Trimethylcyclohexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1040/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2408-37-9, 62861-88-5 | |

| Record name | 2,2,6-Trimethylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2408-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,6-Trimethylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002408379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2408-37-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, 2,2,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone, 2,2,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6-trimethylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,6-TRIMETHYLCYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ3ZL1YW7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-2,2,6-Trimethylcyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-31.8 °C | |

| Record name | (±)-2,2,6-Trimethylcyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,6-Trimethylcyclohexanone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2,2,6-trimethylcyclohexanone (B1581249). The document is intended for researchers, scientists, and professionals in drug development who require detailed information on this cyclic ketone. Key data is presented in structured tables for easy reference, and detailed methodologies for relevant experimental procedures are described. Furthermore, logical relationships concerning the compound's synthesis and reactivity are visualized using Graphviz diagrams.

Introduction

This compound is a substituted cyclic ketone that serves as a valuable intermediate in organic synthesis and is also utilized as a flavoring agent. Its structure, characterized by the presence of three methyl groups on the cyclohexanone (B45756) ring, imparts specific steric and electronic properties that influence its reactivity. Understanding these characteristics is crucial for its effective application in synthetic chemistry and other fields. This guide aims to consolidate and present the core technical information about this compound in a clear and accessible format.

Chemical Structure and Identification

The structural identity of this compound is well-defined by its systematic name and various chemical identifiers.

| Identifier | Value |

| IUPAC Name | 2,2,6-trimethylcyclohexan-1-one[1] |

| CAS Number | 2408-37-9[1] |

| Molecular Formula | C₉H₁₆O[1] |

| SMILES | CC1CCCC(C1=O)(C)C[1] |

| InChI | InChI=1S/C9H16O/c1-7-5-4-6-9(2,3)8(7)10/h7H,4-6H2,1-3H3[1] |

| InChIKey | ZPVOLGVTNLDBFI-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 140.22 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Camphoraceous, tobacco-like | [1] |

| Boiling Point | 171-173 °C at 760 mmHg | |

| Melting Point | Not available | |

| Density | 0.900-0.907 g/mL | [1] |

| Refractive Index | 1.443-1.449 | [1] |

| Solubility | Slightly soluble in water | [2] |

| LogP | 2.47 | [3] |

Synthesis and Purification

Synthesis from Isophorone (B1672270)

A common route for the synthesis of trimethylcyclohexanones involves the hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). While this primarily yields 3,3,5-trimethylcyclohexanone (B147574), modifications and subsequent reactions can lead to other isomers. A detailed experimental protocol for a related transformation is described below.

Experimental Protocol: Selective Hydrogenation of Isophorone [4]

-

Materials: Isophorone, RANEY® Ni catalyst, Tetrahydrofuran (THF).

-

Procedure:

-

In a suitable reactor, combine isophorone with the RANEY® Ni catalyst in THF.

-

Pressurize the reactor with hydrogen gas.

-

The reaction is carried out at a specific temperature and pressure for a set duration to achieve complete conversion of the isophorone.

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The resulting crude 3,3,5-trimethylcyclohexanone can be purified by distillation. While this procedure yields the 3,3,5-isomer, it illustrates a general method for the reduction of the isophorone backbone.

-

Purification

Purification of this compound is typically achieved by fractional distillation under reduced pressure to prevent decomposition at high temperatures.

Experimental Protocol: Purification by Distillation

-

Apparatus: A standard fractional distillation setup with a vacuum source and a fractionating column.

-

Procedure:

-

The crude this compound is placed in the distillation flask.

-

The system is evacuated to the desired pressure.

-

The flask is heated to the boiling point of the compound at that pressure.

-

Fractions are collected based on their boiling point, with the pure this compound fraction being collected at the appropriate temperature. The purity of the fractions should be monitored by GC.[5]

-

Chemical Reactivity

The reactivity of this compound is significantly influenced by the steric hindrance created by the three methyl groups, particularly the two geminal methyl groups at the α-position to the carbonyl group.

Reduction

The carbonyl group of this compound can be reduced to a hydroxyl group to form 2,2,6-trimethylcyclohexanol.

Experimental Protocol: Reduction with Sodium Borohydride (B1222165) [6]

-

Materials: this compound, Sodium borohydride (NaBH₄), Methanol (B129727) (or another suitable alcohol solvent), 3 M HCl.

-

Procedure:

-

Dissolve this compound in methanol in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution. The amount of NaBH₄ can be varied, but an excess is typically used.

-

Allow the reaction to proceed at a controlled temperature (e.g., 0 °C or room temperature) for a specified time.

-

After the reaction is complete, cautiously add 3 M HCl to quench the excess NaBH₄ until the pH is acidic.

-

The product is then extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated to yield the crude alcohol.

-

Purification can be achieved by chromatography or distillation.

-

Grignard Reaction

Due to steric hindrance, the reaction of Grignard reagents with this compound can be challenging. Instead of the expected nucleophilic addition to the carbonyl carbon, enolization via abstraction of the α-proton can be a competing reaction.

Experimental Protocol: Grignard Reaction (General Considerations) [7][8]

-

Materials: this compound, Grignard reagent (e.g., methylmagnesium bromide), Anhydrous diethyl ether or THF, Aqueous acid (for workup).

-

Procedure:

-

A solution of this compound in an anhydrous ether is added to a solution of the Grignard reagent at a low temperature (e.g., 0 °C).

-

The reaction mixture is stirred for a period, and the progress is monitored by TLC or GC.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid.

-

The product is extracted, and the organic layer is processed to isolate the tertiary alcohol (if addition occurred) or the starting ketone (if only enolization occurred). The choice of Grignard reagent and reaction conditions can influence the outcome.

-

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl groups and the methylene (B1212753) protons of the cyclohexane (B81311) ring. The chemical shifts and coupling patterns provide information about the connectivity and stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each of the nine carbon atoms in their unique chemical environments. The carbonyl carbon will appear significantly downfield.

Experimental Protocol: NMR Sample Preparation (General)

-

Materials: this compound, Deuterated solvent (e.g., CDCl₃), NMR tube.

-

Procedure:

-

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire the spectrum on a suitable NMR spectrometer. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary for a good signal-to-noise ratio in a reasonable time.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Experimental Protocol: FT-IR Analysis (Neat Liquid) [1]

-

Apparatus: FT-IR spectrometer with a suitable sample holder (e.g., salt plates or ATR accessory).

-

Procedure:

-

Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or directly onto the crystal of an ATR accessory.

-

Acquire the spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹). The spectrum will show a strong C=O stretch around 1710 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: GC-MS Analysis (General)

-

Apparatus: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Procedure:

-

A dilute solution of the sample in a volatile solvent is injected into the GC.

-

The compound is separated from other components on the GC column and then introduced into the mass spectrometer.

-

The mass spectrum is recorded, showing the molecular ion peak and characteristic fragment ions. The fragmentation is influenced by the stable carbocations that can be formed.

-

Biological Activity and Signaling Pathways

Currently, there is no significant evidence in the scientific literature to suggest that this compound is directly involved in specific biological signaling pathways. Its primary relevance in a biological context is as a flavoring agent in food and fragrances.[1] While some cyclic ketones and their derivatives have been investigated for various biological activities, specific studies on this compound in drug development or as a modulator of signaling pathways are lacking.[6] Ketone bodies, in general, are known to have roles in metabolism and signaling, but this is a broad class of compounds and does not directly implicate this compound in similar pathways.[9]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It may cause skin and eye irritation.[1] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Store away from heat and open flames.

Conclusion

This technical guide has summarized the key chemical and physical properties, structural information, synthesis, reactivity, and spectroscopic data for this compound. The information presented highlights its role as a synthetic intermediate and flavoring agent, with its reactivity being significantly governed by steric hindrance. The provided experimental outlines offer a starting point for laboratory work with this compound. The lack of documented involvement in biological signaling pathways suggests its primary applications remain in the fields of synthetic and materials chemistry.

References

- 1. This compound | C9H16O | CID 17000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB012038) - FooDB [foodb.ca]

- 3. Human Metabolome Database: Showing metabocard for (±)-2,2,6-Trimethylcyclohexanone (HMDB0033794) [hmdb.ca]

- 4. youtube.com [youtube.com]

- 5. US3933916A - Purification of cyclohexanone - Google Patents [patents.google.com]

- 6. studylib.net [studylib.net]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. adichemistry.com [adichemistry.com]

- 9. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,2,6-Trimethylcyclohexanone: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,6-trimethylcyclohexanone (B1581249), a cyclic ketone of interest to researchers in organic synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the detailed ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The proximity to the electron-withdrawing carbonyl group and the stereochemical arrangement of the methyl groups significantly influence the chemical shifts.

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |

| -CH(CH₃)- (H6) | ~ 2.4 | Multiplet | 1H | N/A |

| -CH₂- (H3, H4, H5) | 1.6 - 1.9 | Multiplet | 6H | N/A |

| -C(CH₃)₂- (gem-dimethyl) | ~ 1.1 | Singlet | 6H | N/A |

| -CH(CH₃)- | ~ 1.0 | Doublet | 3H | ~ 6-7 |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration used. The data is based on typical values for similar structures.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the number of chemically distinct carbon atoms. In this compound, all nine carbon atoms are chemically non-equivalent.

| Carbon Assignment | Chemical Shift (δ) (ppm) |

| C=O (C1) | > 200 |

| -C(CH₃)₂- (C2) | ~ 45-55 |

| -CH₂- (C3) | ~ 35-45 |

| -CH₂- (C4) | ~ 20-30 |

| -CH₂- (C5) | ~ 30-40 |

| -CH(CH₃)- (C6) | ~ 40-50 |

| -C(CH₃)₂- (gem-dimethyl) | ~ 25-35 |

| -CH(CH₃)- | ~ 15-25 |

Note: The chemical shifts are approximate and based on predicted values and data from similar compounds.[1][2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorption of the carbonyl group.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~ 2960-2870 | C-H (Alkyl) Stretch | Strong |

| ~ 1715 | C=O (Ketone) Stretch | Strong, Sharp |

| ~ 1465 | C-H (Methylene) Bend | Medium |

| ~ 1370 | C-H (Methyl) Bend | Medium |

Data is based on the gas-phase IR spectrum from the NIST Chemistry WebBook.[4][5] The strong absorption at approximately 1715 cm⁻¹ is a clear indicator of a saturated cyclic ketone.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 140 | ~ 20 | [M]⁺ (Molecular Ion) |

| 125 | ~ 15 | [M - CH₃]⁺ |

| 97 | ~ 30 | [M - C₃H₇]⁺ |

| 83 | ~ 100 | [M - C₄H₉]⁺ (Base Peak) |

| 69 | ~ 55 | [C₅H₉]⁺ |

| 55 | ~ 80 | [C₄H₇]⁺ |

| 41 | ~ 70 | [C₃H₅]⁺ |

Data is based on the mass spectrum from the NIST Chemistry WebBook.[8][9] The fragmentation is driven by the initial ionization at the oxygen atom, followed by characteristic alpha-cleavage of the bonds adjacent to the carbonyl group.[10]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[11]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[12]

-

Gently swirl or vortex the vial to ensure the sample is fully dissolved.

-

Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to a height of about 4-5 cm.[11][12]

-

Cap the NMR tube and wipe the outside with a lint-free tissue.

Data Acquisition (using a Bruker 300 MHz spectrometer or similar):

-

Insert the NMR tube into a spinner and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for a sharp and symmetrical lock signal.

-

For ¹H NMR , use a standard single-pulse sequence. Acquire 8-16 scans with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR , use a standard proton-decoupled single-pulse sequence. A sufficient number of scans (e.g., 128 or more) and a longer relaxation delay may be required to obtain a good signal-to-noise ratio.

-

Process the acquired Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[13]

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

-

Place one to two drops of liquid this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top and gently press to create a thin liquid film.

Data Acquisition (using a Fourier-Transform IR spectrometer):

-

Ensure the sample compartment is free of atmospheric water and CO₂ by purging with dry air or nitrogen.

-

Record a background spectrum of the empty sample holder.

-

Place the prepared salt plates with the sample into the spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol

Sample Introduction (via Gas Chromatography - GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 or similar). The GC oven temperature program should be optimized to ensure good separation.

Data Acquisition (using an Electron Ionization Mass Spectrometer):

-

The eluent from the GC is directed into the ion source of the mass spectrometer.

-

The molecules are ionized using a standard electron energy of 70 eV.[14]

-

The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight).[14][15]

-

The detector records the abundance of ions at each mass-to-charge (m/z) ratio.

-

The mass spectrum is recorded across a suitable mass range (e.g., m/z 35-200).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Cyclohexanone, 2,2,6-trimethyl- [webbook.nist.gov]

- 5. Cyclohexanone, 2,2,6-trimethyl- [webbook.nist.gov]

- 6. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 7. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 8. Cyclohexanone, 2,2,6-trimethyl- [webbook.nist.gov]

- 9. Cyclohexanone, 2,2,6-trimethyl- [webbook.nist.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. research.reading.ac.uk [research.reading.ac.uk]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. ulethbridge.ca [ulethbridge.ca]

- 14. rsc.org [rsc.org]

- 15. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

2,2,6-trimethylcyclohexanone CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,6-trimethylcyclohexanone (B1581249), a significant ketone in organic synthesis and fragrance chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and derivatization, and explores its known biological interactions, where information is available.

Core Chemical and Physical Data

This compound is a cyclic ketone with the chemical formula C9H16O.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference |

| CAS Number | 2408-37-9 | [1][2] |

| Molecular Weight | 140.22 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 178-179 °C at 760 mmHg | [4] |

| Density | 0.9 g/mL | [4] |

| Refractive Index | 1.4470 at 20 °C | [4] |

| Purity (GC) | >96.0% | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions involving this compound are critical for reproducible research. The following sections provide in-depth protocols based on established literature.

Synthesis of this compound Hydrazone

This protocol details the conversion of this compound to its corresponding hydrazone, a key intermediate for further functionalization.

Materials:

-

This compound

-

Hydrazine hydrate (B1144303) (NH2NH2)

-

Ethanol (EtOH)

-

Magnesium sulfate (B86663) (MgSO4)

-

Diethyl ether (Et2O)

Procedure:

-

A solution of this compound is prepared in ethanol.

-

Hydrazine hydrate is added to the solution.

-

The reaction mixture is heated to 85 °C and stirred for 42 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is taken up in diethyl ether and washed with brine.

-

The organic layer is dried over magnesium sulfate, filtered, and concentrated to yield this compound hydrazone as a white crystalline solid. A 90% yield has been reported for this reaction.

Conversion of Hydrazone to Vinyl Iodide

This procedure outlines the synthesis of a vinyl iodide from the hydrazone intermediate, a versatile precursor for carbon-carbon bond formation.

Materials:

-

This compound hydrazone

-

Iodine (I2)

-

1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

-

Dry diethyl ether (Et2O)

-

Celite

Procedure:

-

A solution of this compound hydrazone and DBN (4 equivalents) is prepared in dry diethyl ether.

-

A solution of iodine (2.2 equivalents) in dry diethyl ether is added dropwise to the hydrazone solution.

-

The resulting brownish, turbid solution is stirred at room temperature for 64 hours.

-

The reaction mixture is then filtered through a short pad of Celite.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by filtration through silica (B1680970) gel (eluting with 100% petroleum ether) to afford the vinyl iodide. A yield of 65% has been reported.

Chemical Reactivity and Steric Hindrance

The reactivity of this compound is significantly influenced by the steric hindrance created by the three methyl groups adjacent to the carbonyl carbon. This steric bulk impedes the approach of nucleophiles to the carbonyl carbon.[1][5]

A notable example is its reaction with hydrogen cyanide to form a cyanohydrin. While cyclohexanone (B45756) readily undergoes this reaction in good yield, this compound does not, due to the steric hindrance preventing the cyanide ion from effectively attacking the carbonyl carbon.[1][5]

Caption: Steric hindrance in cyanohydrin formation.

Biological Relevance and Enzymatic Transformations

While extensive research on the specific biological signaling pathways of this compound is limited, studies on related compounds provide insights into potential enzymatic transformations. One such example is the two-step enzymatic asymmetric reduction of 2,6,6-trimethyl-2-cyclohexen-1,4-dione to produce (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, a chiral compound of interest.[6]

This biotransformation utilizes two distinct enzymes: Old Yellow Enzyme 2 from Saccharomyces cerevisiae and levodione (B1250081) reductase from Corynebacterium aquaticum.[6]

Caption: Two-step enzymatic synthesis pathway.

Conclusion

This compound is a valuable compound with well-defined chemical properties and synthetic utility. While its direct biological signaling pathways remain an area for further investigation, the study of its chemical reactivity and the enzymatic transformations of related structures provides a solid foundation for researchers in drug development and organic synthesis. The protocols and data presented in this guide are intended to support and facilitate future research in these fields.

References

- 1. sarthaks.com [sarthaks.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Human Metabolome Database: Showing metabocard for (±)-2,2,6-Trimethylcyclohexanone (HMDB0033794) [hmdb.ca]

- 4. Give plausible explanation for each of the followingcolon(i) cyclohexanone forms cyanohydrin in good yield but 2comma 2comma 6 trimethylcyclohexanone does not.(ii) there are two -nh2 groups in semicarbazide. howevercomma only one is involved in the formation of semicarbazones.(iii) during the preparation of esters from a carboxylic acid and an alcohol in the presence of an acid catalystcomma the water or the ester should be removed as soon as it is formed.give a synthetic route to convert ethanoic acid to butanoic acid. support your answer with balanced equations. [extramarks.com]

- 5. Biotransformation of Bicyclic Halolactones with a Methyl Group in the Cyclohexane Ring into Hydroxylactones and Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Introduction to the Chirality of 2,2,6-Trimethylcyclohexanone

An In-Depth Technical Guide to the Stereoisomers and Chirality of 2,2,6-Trimethylcyclohexanone (B1581249)

This guide provides a detailed exploration of the stereochemistry of this compound, a chiral cyclic ketone. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines the fundamental principles of its chirality, methods for its synthesis, and approaches to the resolution and characterization of its enantiomers.

This compound is a substituted cyclohexanone (B45756) derivative with the chemical formula C₉H₁₆O. The presence of a methyl group at the C-6 position, which is adjacent to the carbonyl group and also bonded to a hydrogen atom and two different carbon atoms within the ring, renders this carbon a stereocenter. Consequently, this compound exists as a pair of enantiomers: (R)-2,2,6-trimethylcyclohexanone and (S)-2,2,6-trimethylcyclohexanone. These stereoisomers are non-superimposable mirror images of each other and exhibit identical physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light (optical activity).

The gem-dimethyl group at the C-2 position does not introduce any additional stereocenters. The stereochemistry of this molecule is therefore defined solely by the configuration at the C-6 carbon.

Synthesis and Stereochemical Control

The synthesis of this compound can be approached through methods that yield a racemic mixture or through stereoselective routes to produce an excess of one enantiomer.

Synthesis of Racemic this compound

A common route to substituted cyclohexanones is the alkylation of a less substituted precursor. A documented synthesis of racemic this compound involves the methylation of 2,6-dimethylcyclohexanone[1].

Approaches to Enantioselective Synthesis and Resolution

Obtaining enantiomerically enriched or pure this compound requires either an asymmetric synthesis or the resolution of the racemic mixture.

-

Asymmetric Synthesis: While a specific asymmetric synthesis for this compound is not detailed in the searched literature, related enzymatic reactions demonstrate the feasibility of creating chirality at the C-6 position. For instance, the stereoselective enzymatic hydrogenation of the double bond in 2,6,6-trimethyl-2-cyclohexen-1,4-dione using Old Yellow Enzyme 2 from Saccharomyces cerevisiae introduces chirality at the C-6 position, yielding (6R)-2,2,6-trimethylcyclohexane-1,4-dione.[2][3] This highlights a potential biosynthetic route.

-

Chiral Resolution: The separation of the (R) and (S) enantiomers from the racemic mixture is a common strategy. General methods for the resolution of ketones include:

-

Diastereomeric Derivatization: Reaction of the racemic ketone with a chiral resolving agent to form diastereomers, which can then be separated by conventional techniques like chromatography or crystallization.

-

Chiral Chromatography: Direct separation of the enantiomers using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Polysaccharide-based CSPs are often effective for a wide range of chiral compounds.[4][5][6]

-

The logical workflow for obtaining and characterizing the pure enantiomers via resolution is depicted below.

Data Presentation

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆O | [7][8] |

| Molecular Weight | 140.22 g/mol | [7][8] |

| CAS Number | 2408-37-9 (for racemate) | [7][8] |

| Appearance | Colorless liquid | [9] |

| Boiling Point | 61-62 °C (at 15 mmHg) | [1] |

| Density | ~0.9 g/mL | [1] |

| Refractive Index | ~1.4470 | [1] |

| Specific Optical Rotation ([α]) of (R)-enantiomer | Not Available | |

| Specific Optical Rotation ([α]) of (S)-enantiomer | Not Available |

Experimental Protocols

Synthesis of Racemic this compound

This protocol is adapted from the synthesis of this compound from 2,6-dimethylcyclohexanone[1].

-

Materials:

-

Potassium tert-butoxide (t-BuOK)

-

Methyl iodide (CH₃I)

-

Dry tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Procedure:

-

To a solution of potassium tert-butoxide in dry THF at 0 °C, add a solution of 2,6-dimethylcyclohexanone in dry THF dropwise under an inert atmosphere.

-

Stir the resulting mixture at 0 °C for 1 hour.

-

Add methyl iodide to the reaction mixture and allow it to warm to room temperature, stirring for an additional 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

The crude product can be purified by distillation to yield this compound as a yellowish liquid. The reported yield is approximately 90%[1].

-

Representative Protocol for Chiral Resolution by HPLC

While a specific protocol for this compound is not available, this representative procedure outlines the general steps for separating enantiomers using a chiral HPLC column.

-

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® OD-H or similar).

-

HPLC-grade solvents (e.g., n-hexane, isopropanol).

-

Racemic this compound sample.

-

-

Procedure:

-

Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase to prepare a dilute solution (e.g., 1 mg/mL).

-

Column Equilibration: Equilibrate the chiral column with the chosen mobile phase (e.g., a mixture of n-hexane and isopropanol, such as 90:10 v/v) at a constant flow rate until a stable baseline is achieved.

-

Injection and Elution: Inject the sample onto the column and monitor the elution profile with the UV detector (ketones typically absorb around 280 nm).

-

Method Optimization: Adjust the mobile phase composition (ratio of hexane (B92381) to isopropanol) and flow rate to achieve baseline separation of the two enantiomer peaks.

-

Fraction Collection: For preparative separation, collect the fractions corresponding to each peak separately.

-

Analysis: Confirm the purity of the separated enantiomers by re-injecting each fraction into the HPLC system. The enantiomeric excess (ee) can be determined from the peak areas.

-

Conclusion

This compound is a chiral molecule with a single stereocenter at the C-6 position, existing as (R) and (S) enantiomers. While the synthesis of the racemic mixture is well-documented, the specific resolution of its enantiomers and their individual characterization, particularly their optical rotation, are not widely reported in the available literature. The methodologies outlined in this guide, including a detailed synthesis protocol for the racemate and a representative protocol for chiral resolution, provide a strong foundation for researchers working with this and similar chiral ketones. The enzymatic synthesis of related compounds suggests promising avenues for future development of stereoselective syntheses of this compound.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. US6420609B2 - Process for the production of 2,2,6-trimethylcyclohexane-1,4-dione - Google Patents [patents.google.com]

- 3. Production of a doubly chiral compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, by two-step enzymatic asymmetric reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 5. repository.uncw.edu [repository.uncw.edu]

- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 7. Cyclohexanone, 2,2,6-trimethyl- [webbook.nist.gov]

- 8. Cyclohexanone, 2,2,6-trimethyl- [webbook.nist.gov]

- 9. This compound | C9H16O | CID 17000 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical properties of 2,2,6-trimethylcyclohexanone boiling point and density

An In-depth Technical Guide on the Physical Properties of 2,2,6-Trimethylcyclohexanone (B1581249): Boiling Point and Density

This technical guide provides a comprehensive overview of the key physical properties—specifically the boiling point and density—of the organic compound this compound. The information is tailored for researchers, scientists, and professionals in the field of drug development who require precise data and an understanding of the methodologies used for its determination.

Physical Properties of this compound

This compound is a colorless to pale yellow liquid.[1][2] Its primary physical characteristics, boiling point and density, are summarized in the table below. These values are critical for a variety of laboratory and industrial applications, including reaction condition optimization, purification process design, and formulation development.

Data Presentation: Quantitative Physical Properties

| Physical Property | Value | Conditions |

| Boiling Point | 178-179 °C | at 760 mmHg (Atmospheric Pressure)[3][4] |

| 61-62 °C | at 15 mmHg[5] | |

| Density | 0.869 - 0.907 g/cm³ | at 20 °C[4][6] |

| 0.904 g/mL | Not specified[3] |

Experimental Protocols for Property Determination

While the specific experimental records for the determination of the physical properties of this compound are not publicly detailed, the following sections describe the standard and widely accepted methodologies that are used for such measurements on liquid organic compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical constant at a given pressure. The two primary methods for its determination are the distillation method and the capillary (Thiele tube) method.

a) Simple Distillation Method

This method is suitable for determining the boiling point of a sufficient quantity of a liquid sample (typically > 5 mL).

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

-

Procedure:

-

The liquid sample (this compound) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

The flask is gently heated. As the liquid boils, the vapor rises, and when it reaches the thermometer, the temperature reading will stabilize.

-

The constant temperature observed during the distillation of the pure liquid is recorded as its boiling point.[7]

-

It is crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

-

b) Capillary (Thiele Tube) Method

This micro-method is ideal when only a small amount of the substance is available.

-

Apparatus: A Thiele tube, a thermometer, a small test tube (fusion tube), a capillary tube sealed at one end, and a heating oil (e.g., mineral oil).

-

Procedure:

-

A few drops of the liquid sample are placed in the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then placed in the Thiele tube containing the heating oil.

-

The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

Heating is then stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3]

-

Determination of Density

Density is defined as the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a hydrometer.

a) Pycnometer Method

This method provides a very accurate determination of density.

-

Apparatus: A pycnometer (a glass flask with a specific, accurately known volume), and an analytical balance.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is then filled with the liquid sample (this compound), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

The temperature at which the measurement is made must be recorded, as density is temperature-dependent.

-

b) Hydrometer Method

This method is quicker but generally less accurate than the pycnometer method.

-

Apparatus: A hydrometer (a calibrated, weighted glass float) and a graduated cylinder large enough to allow the hydrometer to float freely.

-

Procedure:

-

The graduated cylinder is filled with the liquid sample.

-

The hydrometer is gently lowered into the liquid until it floats freely.

-

The density is read directly from the scale on the stem of the hydrometer at the point where the surface of the liquid meets the stem.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid organic compound like this compound.

Caption: Workflow for determining boiling point and density.

References

- 1. knowledge.reagecon.com [knowledge.reagecon.com]

- 2. pages2.honeywell.com [pages2.honeywell.com]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. scribd.com [scribd.com]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. vernier.com [vernier.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

An In-depth Technical Guide on the Thermochemical Properties of 2,2,6-Trimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermochemical properties of 2,2,6-trimethylcyclohexanone (B1581249). A comprehensive literature review reveals a notable absence of experimentally determined thermochemical data for this compound. To address this gap, this document provides a comparative analysis of available data for structurally analogous compounds, including other substituted cyclohexanones. Furthermore, it outlines the established experimental and computational methodologies that can be employed to accurately determine the thermochemical properties of this compound. This includes detailed protocols for bomb calorimetry to ascertain the enthalpy of formation, and differential scanning calorimetry for the measurement of heat capacity. Additionally, a robust computational chemistry workflow is described for the theoretical prediction of its thermochemical characteristics. This guide is intended to serve as a foundational resource for researchers and professionals requiring these data for applications in reaction chemistry, process design, and drug development.

Introduction

This compound is a cyclic ketone of interest in various fields of chemical research and development. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process optimization, safety assessments, and computational modeling. However, a detailed survey of the current scientific literature indicates a significant lack of experimentally determined thermochemical data for this specific molecule.

This guide provides a comprehensive overview of the necessary methodologies to obtain these critical values. It also presents a comparative summary of thermochemical data for structurally similar compounds to offer a preliminary estimation and context for future experimental and computational work.

Comparative Thermochemical Data of Structurally Similar Ketones

In the absence of direct experimental data for this compound, the thermochemical properties of structurally related cyclic and substituted ketones can provide valuable insights. The following table summarizes key thermochemical data for 3-methylcyclohexanone, 3,3,5-trimethylcyclohexanone, and camphor. This information serves as a useful benchmark for estimating the properties of this compound.

| Compound | Formula | Molecular Weight ( g/mol ) | Enthalpy of Vaporization (kJ/mol) | Liquid Phase Heat Capacity (J/mol·K) | Solid Phase Enthalpy of Formation (kJ/mol) | Solid Phase Enthalpy of Combustion (kJ/mol) |

| 3-Methylcyclohexanone | C₇H₁₂O | 112.17 | 44.5 at 346 K[1] | 207.1 at 290 K[1] | - | - |

| 3,3,5-Trimethylcyclohexanone | C₉H₁₆O | 140.22 | 47.7 at 438 K[2] | - | - | - |

| Camphor | C₁₀H₁₆O | 152.23 | - | - | -319 ± 3[3][4] | -5902 ± 3[3][4] |

Note: The table presents a selection of available data. A comprehensive dataset for these compounds may be obtained from the NIST WebBook.[1][2][4]

Experimental Protocols for Thermochemical Data Determination

The following sections outline the standard experimental procedures for determining the key thermochemical properties of a liquid organic compound such as this compound.

The standard enthalpy of formation of this compound can be derived from its enthalpy of combustion, which is determined experimentally using a bomb calorimeter.

Principle: A known mass of the sample is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured. The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

Apparatus:

-

Isoperibol or adiabatic bomb calorimeter

-

Stainless steel bomb

-

Calorimeter bucket (water bath)

-

High-precision thermometer (e.g., platinum resistance thermometer)

-

Stirrer

-

Oxygen cylinder with pressure regulator

-

Pellet press (for solid samples, or to contain liquid samples in a capsule)

-

Ignition system with a fuse wire (e.g., platinum or nickel-chromium)

Procedure:

-

Calibration:

-

A pellet of benzoic acid (approximately 1 g) of known mass is placed in the crucible inside the bomb.

-

A fuse wire of known length and mass is attached to the electrodes, touching the pellet.

-

A small, known amount of water (typically 1 mL) is added to the bomb to ensure saturation of the internal atmosphere with water vapor.

-

The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 30 atm.

-

The bomb is placed in the calorimeter bucket containing a precisely known mass of water.

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

The sample is ignited, and the temperature is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

The temperature change is corrected for heat exchange with the surroundings.

-

The heat capacity of the calorimeter is calculated using the known energy of combustion of benzoic acid and the corrected temperature rise.[5][6]

-

-

Sample Measurement:

-

A known mass of liquid this compound is encapsulated in a gelatin capsule or absorbed onto a combustible material and placed in the crucible.

-

The procedure is repeated as for the calibration with benzoic acid.

-

The total heat released is calculated from the corrected temperature rise and the heat capacity of the calorimeter.

-

Corrections are made for the heat of combustion of the fuse wire and any auxiliary materials.

-

The standard internal energy of combustion (ΔU°c) is calculated.

-

The standard enthalpy of combustion (ΔH°c) is then determined using the relationship ΔH = ΔU + ΔnRT, where Δn is the change in the number of moles of gas in the combustion reaction.

-

Finally, the standard enthalpy of formation (ΔH°f) is calculated using Hess's Law, from the known enthalpies of formation of the combustion products (CO₂ and H₂O).

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] The sample and a reference material are subjected to a controlled temperature program. The difference in heat flow required to maintain the sample and reference at the same temperature is proportional to the difference in their heat capacities.

Apparatus:

-

Differential Scanning Calorimeter (Heat-flux or Power-compensation type)

-

Sample and reference pans (e.g., aluminum)

-

Crimper for sealing pans

-

Inert purge gas (e.g., nitrogen)

Procedure:

-

Baseline Calibration: An empty sample pan and an empty reference pan are heated through the desired temperature range to obtain a baseline heat flow signal.

-

Standard Calibration: A standard material with a known heat capacity (e.g., sapphire) is run under the same conditions to calibrate the instrument.

-

Sample Measurement:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in a sample pan.[8]

-

An empty, sealed pan is used as the reference.

-

The sample and reference are placed in the DSC cell.

-

The temperature is ramped at a constant rate (e.g., 10 °C/min) over the desired temperature range under a constant flow of inert gas.

-

The heat flow to the sample is measured relative to the reference.

-

The heat capacity of the sample is calculated from the difference in heat flow between the sample and the baseline, corrected using the calibration from the standard material.[9][10]

-

Computational Protocol for Thermochemical Data Prediction

In the absence of experimental data, high-level computational chemistry methods can provide accurate predictions of thermochemical properties. The Gaussian-3 (G3) and Complete Basis Set (CBS-QB3) composite methods are well-established for their high accuracy.[11][12][13]

Principle: These methods combine the results of several calculations at different levels of theory and with different basis sets to extrapolate to a highly accurate energy. From this, thermochemical properties can be derived using statistical mechanics.[14]

Computational Workflow (CBS-QB3 Method):

-

Geometry Optimization: The molecular geometry of this compound is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311G(2d,d,p) basis set.[12]

-

Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy. The ZPVE is typically scaled by an empirical factor (0.99 for this method).[12]

-

Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry to refine the electronic energy. This includes calculations at the CCSD(T)/6-31+G* and MP4(SDQ)/6-31+G(d(f),p) levels.[12]

-

Complete Basis Set Extrapolation: An MP2 calculation with a very large basis set (6-311+G(3d2f,2df,2p)) is performed, and the results are used in a complete basis set extrapolation to estimate the energy at the basis set limit.[12]

-

Thermochemical Property Calculation: The final, highly accurate electronic energy is combined with the scaled ZPVE and the thermal corrections from the frequency calculation to yield the total enthalpy and Gibbs free energy at a given temperature (usually 298.15 K).[14] The standard enthalpy of formation can then be calculated using the atomization method or by calculating the enthalpy of reaction for a formation reaction from the elements in their standard states.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the enthalpy of combustion for a liquid sample like this compound using bomb calorimetry.

Caption: Workflow for determining the enthalpy of combustion.

Conclusion

While direct experimental thermochemical data for this compound are not currently available in the public domain, this guide provides the necessary framework for their determination. By employing the detailed experimental protocols for bomb calorimetry and differential scanning calorimetry, researchers can obtain accurate values for the enthalpy of formation and heat capacity. Furthermore, the described high-level computational methods offer a reliable alternative for predicting these properties. The comparative data from structurally similar compounds included herein serve as a valuable reference for these future investigations. This document is intended to facilitate and encourage the acquisition of these fundamental thermochemical data to support ongoing and future research and development efforts.

References

- 1. Cyclohexanone, 3-methyl- [webbook.nist.gov]

- 2. Cyclohexanone, 3,3,5-trimethyl- [webbook.nist.gov]

- 3. Camphor [webbook.nist.gov]

- 4. Camphor [webbook.nist.gov]

- 5. homepages.gac.edu [homepages.gac.edu]

- 6. web.williams.edu [web.williams.edu]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 9. nmt.edu [nmt.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 14. cup.uni-muenchen.de [cup.uni-muenchen.de]

The Enigmatic Aroma: Unraveling the Natural Occurrence of 2,2,6-Trimethylcyclohexanone in Food and Flavors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2,2,6-Trimethylcyclohexanone (B1581249), a cyclic ketone, is a volatile organic compound that contributes to the complex flavor and aroma profiles of various food products. Characterized by a sweet, honey-like, and sometimes tobacco-like odor, this compound is recognized as a significant flavor component in select foods and is also utilized as a flavoring agent in the food industry. Its natural occurrence is primarily linked to the degradation of carotenoids, a class of pigments abundant in many plants. This technical guide provides a comprehensive overview of the natural presence of this compound in food and flavors, detailing its biosynthetic origins, analytical methodologies for its detection and quantification, and a summary of its known occurrences.

Natural Occurrence and Quantitative Data

This compound has been identified as a natural volatile constituent in a limited number of food items, most notably in saffron and tea. While its presence is confirmed, precise quantitative data remains scarce in publicly available literature. Most studies focus on the overall volatile profile and report the relative abundance of this compound rather than its absolute concentration.

One study on the volatile profiles of saffron from different growing areas of Morocco identified 1,4-cyclohexanedione, 2,2,6-trimethyl- as one of the main volatile compounds, although specific quantitative data was not provided[1]. The essential oil of saffron is known to contain a complex mixture of volatile compounds, with safranal (B46814) being the most abundant[2][3][4].

In the context of tea, research has extensively cataloged the volatile terpenoids and other aroma compounds. While various ketones are reported, specific quantification of this compound is not commonly detailed. The focus is often on more abundant or sensorially significant compounds like linalool (B1675412) and its oxides.

The following table summarizes the known occurrences of this compound in food. It is important to note the general lack of absolute quantitative data.

| Food/Flavor Source | Compound | Analytical Method Used | Reported Concentration/Abundance | Reference |

| Saffron (Crocus sativus L.) | 1,4-cyclohexanedione, 2,2,6-trimethyl- | Gas Chromatography-Mass Spectrometry (GC-MS) | Identified as a main volatile compound (relative abundance) | [1] |

| Saffron (Crocus sativus L.) | This compound and related isomers | Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) | Identified as a volatile marker for geographic origin differentiation | |

| Tea (Camellia sinensis) | Ketones (general class) | Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) | Identified as a class of volatile compounds |

Biosynthesis of this compound

The formation of this compound in plants is attributed to the enzymatic degradation of carotenoids, specifically C40 isoprenoid compounds. This process is primarily mediated by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). These enzymes catalyze the oxidative cleavage of the polyene chain of carotenoids at specific double bonds, leading to the formation of a variety of smaller, often volatile, apocarotenoids.

The substrate specificity of CCDs can vary. For instance, Carotenoid Cleavage Dioxygenase 1 (CCD1) is a key enzyme known to cleave various carotenoids at the 9,10 and 9',10' positions, generating C13-norisoprenoids, which are precursors to many aroma compounds[5][6][7]. The enzymatic cleavage of β-carotene by β-carotene 9',10'-oxygenase (BCO2) can lead to the formation of β-ionone and β-apo-10'-carotenal[8][9]. While the precise carotenoid precursor and the specific CCD enzyme responsible for the direct formation of this compound have not been definitively elucidated, it is hypothesized to arise from the degradation of common carotenoids like β-carotene or zeaxanthin[10][11][12]. The degradation can be a multi-step process involving the formation of intermediate apocarotenoids that are further modified by other enzymes.

Experimental Protocols: Analysis of this compound

The analysis of volatile and semi-volatile compounds like this compound in complex food matrices typically involves a sample preparation step to extract and concentrate the analytes, followed by separation and detection, most commonly by Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds from various matrices.

Protocol for HS-SPME of Volatiles from Saffron and Tea:

-

Sample Preparation:

-

Accurately weigh a small amount of the finely ground sample (e.g., 0.1-0.5 g of saffron or 1-2 g of tea powder) into a headspace vial (e.g., 20 mL).

-

For quantitative analysis, add a known amount of an appropriate internal standard solution. The choice of internal standard is crucial and should ideally be a compound with similar chemical properties to the analyte but not naturally present in the sample. Isotopically labeled analogs of the target analyte are often the best choice.

-

To enhance the release of volatiles, a saturated salt solution (e.g., NaCl) can be added to the vial to increase the ionic strength of the sample matrix.

-

-

Extraction:

-

Seal the vial with a PTFE-faced silicone septum.

-

Place the vial in a temperature-controlled autosampler or water bath.

-

Expose a SPME fiber to the headspace above the sample. The choice of fiber coating is critical for efficient extraction. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for a broad range of volatile compounds.

-

Incubate the sample at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to allow for equilibration of the volatiles between the sample, headspace, and SPME fiber.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone for the separation and identification of volatile compounds.

Typical GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, operated in splitless mode for a short period (e.g., 1-2 minutes) to maximize the transfer of analytes to the column. The injector temperature is typically set high (e.g., 250°C) to ensure rapid desorption of the analytes from the SPME fiber.

-

Column: A non-polar or mid-polar capillary column is generally used for the separation of volatile compounds. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), with typical dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 40-50°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 250-280°C) at a controlled rate (e.g., 5-10°C/min).

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV is the standard method for generating mass spectra.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

-

Acquisition Mode: Data can be acquired in full scan mode to identify all volatile compounds present in the sample. For quantitative analysis of a specific target compound like this compound, Selected Ion Monitoring (SIM) mode is often preferred. SIM mode offers higher sensitivity and selectivity by monitoring only a few characteristic ions of the target analyte[13][14][15].

-

Identification: Compound identification is achieved by comparing the obtained mass spectrum and retention index with those in a spectral library (e.g., NIST, Wiley) and, ideally, with an authentic reference standard.

-

Quantification

For accurate quantification, an internal standard method is recommended.

Quantification Protocol:

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard in a matrix that mimics the sample as closely as possible (matrix-matched calibration) or in a pure solvent.

-

Analysis: Analyze the calibration standards using the optimized HS-SPME-GC-MS method.

-

Data Processing: For each standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard.

-

Plotting: Construct a calibration curve by plotting the peak area ratio against the concentration of this compound.

-

Sample Analysis: Analyze the unknown food samples (spiked with the same amount of internal standard) using the same method.

-

Concentration Determination: Calculate the peak area ratio for the unknown sample and determine the concentration of this compound using the calibration curve.

Conclusion

This compound is a naturally occurring volatile compound that contributes to the flavor profiles of saffron and tea. Its formation is intricately linked to the enzymatic degradation of carotenoids, a fundamental process in plant biochemistry. While its presence in these foods is established, a significant gap exists in the literature regarding its precise quantitative levels in various food matrices. The analytical methodology for its determination, primarily HS-SPME-GC-MS, is well-established for volatile compound analysis. Future research should focus on the quantitative analysis of this compound in a wider range of foods to better understand its distribution and contribution to flavor. Furthermore, elucidating the specific carotenoid precursors and the enzymatic pathways leading to its formation will provide deeper insights into the generation of flavor and aroma compounds in plants. This knowledge will be invaluable for researchers in food science, flavor chemistry, and drug development who are interested in the natural sources and biosynthetic pathways of bioactive and aromatic compounds.

References

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. Essential oils [bojensen.net]

- 3. Evaluation of storage time effect on saffron chemical profile using gas chromatography and spectrophotometry techniques coupled with chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of carotenoid cleavage dioxygenase 1 (CCD1) in apocarotenoid biogenesis revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of carotenoid cleavage dioxygenase 1 (CCD1) in apocarotenoid biogenesis revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Lycopene and beta-carotene decompose more rapidly than lutein and zeaxanthin upon exposure to various pro-oxidants in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. violaxanthin, antheraxanthin and zeaxanthin interconversion | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) as an Alternative to Gas Chromatography/Mass Spectrometry (GC/MS) for the Analysis of Cyclohexanone and Cyclohexanol in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selected ion monitoring - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,3,5-Trimethylcyclohexanone from Isophorone

For Researchers, Scientists, and Drug Development Professionals

Abstract